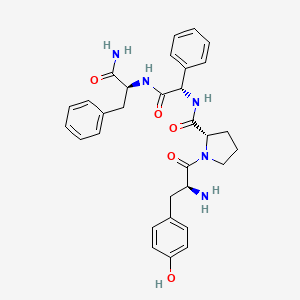

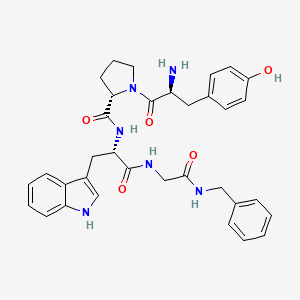

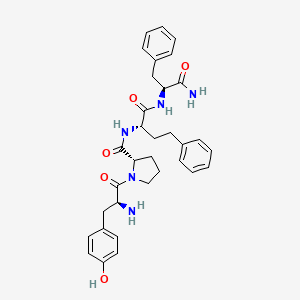

Tyr-Pro-Trp-Gly-Bn

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tyr-Pro-Trp-Gly-Bn ist ein synthetisches Peptid, das aus den Aminosäuren Tyrosin, Prolin, Tryptophan, Glycin und Benzyl besteht. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin von Interesse. Die einzigartige Sequenz von Aminosäuren in this compound ermöglicht die Interaktion mit spezifischen molekularen Zielstrukturen, was es zu einem wertvollen Werkzeug für wissenschaftliche Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS), einer weit verbreiteten Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure, Tyrosin, an ein festes Harz. Anschliessend werden die restlichen Aminosäuren (Prolin, Tryptophan, Glycin und Benzyl) unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) sequentiell hinzugefügt. Jeder Kupplungsschritt wird gefolgt von einer Entschützung, um die Schutzgruppen von den Aminosäuren zu entfernen, wodurch die Zugabe der nächsten Aminosäure ermöglicht wird. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in grösseresem Massstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und die Konsistenz zu gewährleisten. Der Einsatz von grosstechnischen Reinigungsverfahren wie präparativer HPLC stellt die Reinheit des Endprodukts sicher.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Trp-Gly-Bn typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids (proline, tryptophan, glycine, and benzyl) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale purification techniques, such as preparative HPLC, ensures the purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-Pro-Trp-Gly-Bn kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin-Quervernetzungen zu bilden.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Substitutionsreaktionen können an den Seitenketten der Aminosäuren auftreten, insbesondere an den Tyrosin- und Tryptophanresten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Peressigsäure können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie N-Bromsuccinimid (NBS) zur Bromierung von Tryptophan beinhalten.

Hauptprodukte

Oxidation: Bildung von Dityrosin-Quervernetzungen.

Reduktion: Spaltung von Disulfidbrücken, falls vorhanden.

Substitution: Modifiziertes Peptid mit substituierten Seitenketten.

Wissenschaftliche Forschungsanwendungen

Tyr-Pro-Trp-Gly-Bn hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und -modifikationstechniken verwendet.

Biologie: Untersucht auf seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und seine potenziellen neuroprotektiven Wirkungen

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit untersucht

Industrie: Wird bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln mit gesundheitsfördernden Wirkungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Es wurde gezeigt, dass es die Blut-Hirn-Schranke passiert und sich in Gehirnregionen anreichert, die mit Gedächtnis und kognitiven Funktionen verbunden sind . Das Peptid kann seine Wirkungen entfalten, indem es die Neurotransmitterspiegel moduliert, oxidativen Stress reduziert und die Aggregation von Amyloid-beta-Peptiden hemmt, die an der Alzheimer-Krankheit beteiligt sind .

Wirkmechanismus

The mechanism of action of Tyr-Pro-Trp-Gly-Bn involves its interaction with specific molecular targets in the body. For example, it has been shown to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognitive function . The peptide may exert its effects by modulating neurotransmitter levels, reducing oxidative stress, and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

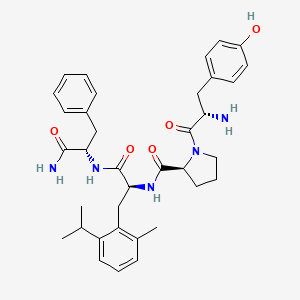

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gly-Pro: Ein weiteres Dipeptid mit potenziellen neuroprotektiven Wirkungen.

Trp-Tyr: Bekannt für seine Fähigkeit, kognitive Abnahme zu verhindern.

Met-Lys-Pro: Zeigt entzündungshemmende und neuroprotektive Eigenschaften.

Einzigartigkeit von Tyr-Pro-Trp-Gly-Bn

This compound ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die die Interaktion mit unterschiedlichen molekularen Zielstrukturen und Signalwegen ermöglicht. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und sich in Gehirnregionen anreichern, die mit Gedächtnis und kognitiven Funktionen verbunden sind, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

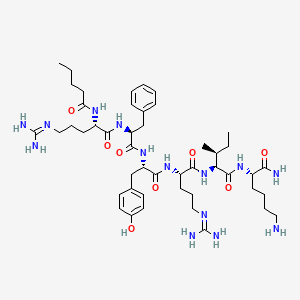

Molekularformel |

C34H38N6O5 |

|---|---|

Molekulargewicht |

610.7 g/mol |

IUPAC-Name |

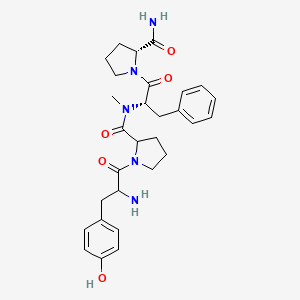

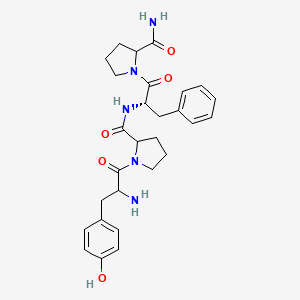

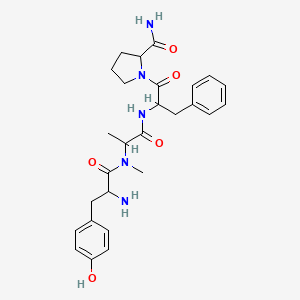

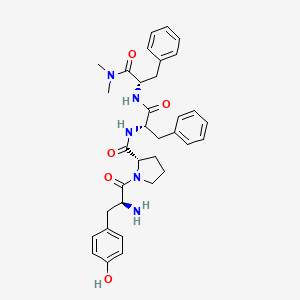

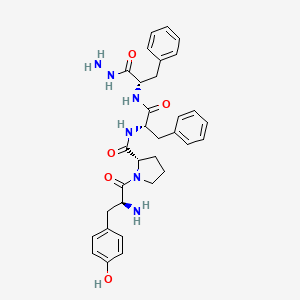

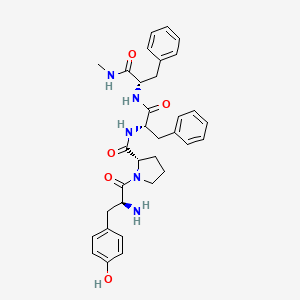

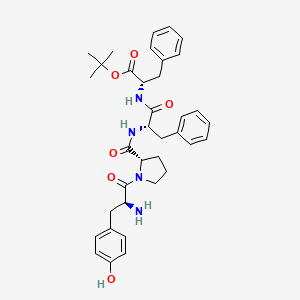

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H38N6O5/c35-27(17-22-12-14-25(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(18-24-20-36-28-10-5-4-9-26(24)28)32(43)38-21-31(42)37-19-23-7-2-1-3-8-23/h1-5,7-10,12-15,20,27,29-30,36,41H,6,11,16-19,21,35H2,(H,37,42)(H,38,43)(H,39,44)/t27-,29-,30-/m0/s1 |

InChI-Schlüssel |

BDVRZLFOEXKBFR-BKHJTQGXSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)